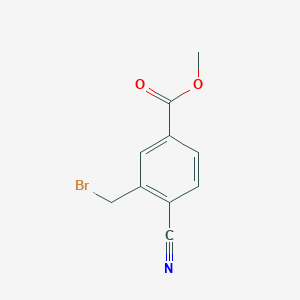

Methyl 3-(bromomethyl)-4-cyanobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(bromomethyl)-4-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(6-12)9(4-7)5-11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQVXOFHILWYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649948 | |

| Record name | Methyl 3-(bromomethyl)-4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908562-25-4 | |

| Record name | Methyl 3-(bromomethyl)-4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 3-(bromomethyl)-4-cyanobenzoate

Abstract

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of methyl 3-(bromomethyl)-4-cyanobenzoate, a key intermediate in pharmaceutical and materials science research.[1] The synthesis is achieved through a selective benzylic bromination of methyl 3-methyl-4-cyanobenzoate using N-bromosuccinimide (NBS) under radical initiation conditions. This document outlines the underlying chemical principles, a step-by-step experimental procedure, and in-depth characterization methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices, self-validating protocols, and safety considerations are emphasized to ensure reproducibility and safe laboratory practices.

Introduction and Strategic Importance

This compound is a bifunctional organic compound featuring a reactive benzylic bromide and a versatile cyano group. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules.[1] The bromomethyl group is an excellent electrophile for nucleophilic substitution reactions, while the cyano and methyl ester groups can be further manipulated, allowing for the construction of diverse molecular scaffolds. Its applications are prominent in the synthesis of pharmaceutical agents, particularly in the development of anti-cancer drugs, as well as in the creation of specialized polymers and agrochemicals.[1]

The synthesis of this compound relies on the selective bromination of the methyl group at the benzylic position of the aromatic ring, a transformation that requires careful control to avoid side reactions. This guide provides a robust and reproducible method to achieve this synthesis with high purity.

Synthetic Strategy and Mechanism

The most effective and widely used method for the synthesis of this compound is the free-radical bromination of methyl 3-methyl-4-cyanobenzoate.[2] This reaction, often referred to as a Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent.[3][4]

Causality of Reagent Selection

-

N-Bromosuccinimide (NBS): NBS is the preferred reagent for benzylic bromination over elemental bromine (Br₂).[5] The key advantage of NBS is its ability to provide a low, constant concentration of Br₂ throughout the reaction.[5] This is crucial for selectivity, as high concentrations of Br₂ can lead to unwanted electrophilic aromatic substitution on the electron-rich benzene ring.

-

Radical Initiator (AIBN): The reaction proceeds via a free-radical chain mechanism. A radical initiator like AIBN is required to start the chain reaction by generating initial bromine radicals.[3][4] Light (photo-irradiation) can also be used to initiate the reaction.[4][6]

-

Solvent (Carbon Tetrachloride or similar): A non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) is typically used.[3][4] It is important that the solvent is inert to the radical conditions and does not participate in the reaction. Anhydrous conditions are critical to prevent the hydrolysis of NBS.[3]

Reaction Mechanism: Free-Radical Chain Reaction

The bromination of the benzylic methyl group proceeds through a classic free-radical chain mechanism consisting of three main stages: initiation, propagation, and termination.[7]

-

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating or irradiation, which then facilitates the formation of a bromine radical from NBS.[7]

-

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of methyl 3-methyl-4-cyanobenzoate. This forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The newly formed benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.[5][7]

-

Termination: The reaction is terminated when two radicals combine to form a non-radical species.

Below is a Graphviz diagram illustrating the overall synthetic workflow.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is designed to be a self-validating system, where successful execution yields a product that can be unequivocally confirmed by the characterization methods outlined in the subsequent section.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Molar Eq. |

| Methyl 3-methyl-4-cyanobenzoate | 90483-67-1 | 175.18 | 5.0 g | 1.0 |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 5.5 g | 1.1 |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.23 g | 0.05 |

| Carbon Tetrachloride (CCl₄), anhydrous | 56-23-5 | 153.82 | 100 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-methyl-4-cyanobenzoate (5.0 g).

-

Reagent Addition: Add N-bromosuccinimide (5.5 g), azobisisobutyronitrile (0.23 g), and anhydrous carbon tetrachloride (100 mL).

-

Reaction Conditions: Place the flask in an oil bath and heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. For photo-initiation, a lamp (e.g., 300W) can be positioned near the flask.[8]

-

Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the succinimide byproduct.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product as a white to off-white crystalline solid.

Comprehensive Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

Proton NMR is used to confirm the presence of all expected proton environments in the molecule.

-

Expected Chemical Shifts (in CDCl₃):

-

-CH₂Br (Bromomethyl protons): A singlet at approximately 4.5-4.8 ppm.

-

Aromatic protons: Three protons in the aromatic region (7.5-8.2 ppm), exhibiting a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

-

-OCH₃ (Methyl ester protons): A singlet at approximately 3.9-4.0 ppm.

-

¹³C NMR Spectroscopy

Carbon NMR is used to identify all unique carbon atoms in the molecule.

-

Expected Chemical Shifts (in CDCl₃):

-

-CH₂Br (Bromomethyl carbon): A peak around 30-35 ppm.

-

-OCH₃ (Methyl ester carbon): A peak around 52-54 ppm.

-

Aromatic carbons: Multiple peaks in the 110-140 ppm range.

-

-C≡N (Nitrile carbon): A peak around 115-120 ppm.

-

-C=O (Ester carbonyl carbon): A peak around 164-166 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Absorption Bands (cm⁻¹):

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. A key feature to look for is the isotopic pattern of bromine.

-

Key Features:

-

Molecular Ion Peak (M+): Due to the presence of two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the mass spectrum will show two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M+ and M+2).[10][11][12] This is a definitive indicator of a monobrominated compound.[10][12]

-

Summary of Characterization Data

| Technique | Expected Result |

| ¹H NMR (CDCl₃) | δ ~4.6 (s, 2H, -CH₂Br), ~3.9 (s, 3H, -OCH₃), 7.5-8.2 (m, 3H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~32 (-CH₂Br), ~53 (-OCH₃), ~117 (-C≡N), 110-140 (Ar-C), ~165 (-C=O) |

| FTIR (cm⁻¹) | ~2230 (strong, C≡N), ~1720 (strong, C=O), ~1280 (C-O) |

| MS (EI) | Characteristic M+ and M+2 peaks of approximately 1:1 intensity ratio, confirming the presence of one bromine atom.[10][11][12] |

Safety and Handling

-

Benzylic Bromides: The product, this compound, is a benzylic bromide. Compounds of this class are often lachrymators (tear-inducing) and skin irritants.[13][14] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15][16]

-

NBS: N-Bromosuccinimide is a corrosive solid and should be handled with care.

-

AIBN: AIBN can decompose upon heating to release nitrogen gas. The reaction should be well-vented.

-

Solvents: Carbon tetrachloride is a toxic and environmentally hazardous solvent. If possible, alternative solvents should be considered. All solvent handling should be done in a fume hood.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound via the radical bromination of methyl 3-methyl-4-cyanobenzoate. The rationale behind the choice of reagents and reaction conditions has been explained through an understanding of the free-radical mechanism. Furthermore, a comprehensive suite of characterization techniques has been provided to serve as a self-validating system for confirming the identity and purity of the synthesized product. Adherence to the outlined safety protocols is essential for the safe execution of this synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ms isotopes: Br and Cl [employees.csbsju.edu]

- 13. Benzyl Bromide [commonorganicchemistry.com]

- 14. westliberty.edu [westliberty.edu]

- 15. msds.nipissingu.ca [msds.nipissingu.ca]

- 16. sigmaaldrich.com [sigmaaldrich.com]

"physical and chemical properties of methyl 3-(bromomethyl)-4-cyanobenzoate"

An In-Depth Technical Guide to Methyl 3-(bromomethyl)-4-cyanobenzoate: Properties, Reactivity, and Applications

Introduction

This compound is a trifunctional aromatic compound of significant interest in modern organic synthesis and drug discovery. Characterized by the presence of a reactive bromomethyl group, a cyano moiety, and a methyl ester on a benzene ring, it serves as a highly versatile and valuable intermediate.[1] Its unique electronic and steric properties allow for precise and sequential chemical modifications, making it an essential building block for constructing complex molecular architectures.[1]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the physical and chemical properties of this compound. We will delve into its core reactivity, outline a logical synthetic protocol, explore its diverse applications, and provide essential safety and handling information. The insights herein are grounded in established chemical principles and data from reputable sources to ensure technical accuracy and practical utility.

Identification and Nomenclature

Correctly identifying a chemical intermediate is the foundation of any successful research endeavor. The structural and identifying information for this compound is summarized below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Bromomethyl-4-cyanobenzoic acid methyl ester[1][2] |

| CAS Number | 908562-24-3[1][3], 908562-25-4[2] |

| Molecular Formula | C₁₀H₈BrNO₂[1][2] |

| Molecular Weight | 254.08 g/mol [1][2] |

| MDL Number | MFCD09839300[1] |

| PubChem ID | 17837598[1] |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in various experimental setups. While comprehensive experimental data is limited, the known and predicted properties are outlined below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Light yellow crystalline powder | [1] |

| Purity | ≥ 95% (as determined by HPLC) | [1] |

| Boiling Point | 355.7 ± 37.0 °C (Predicted) | [3] |

| Solubility | Based on its structure, it is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone, with poor solubility in water. | Inferred |

| Stability | Exhibits notable stability under standard laboratory conditions.[1] | [1] |

| Storage | Recommended to be stored at 0-8°C to maintain long-term integrity.[1] | [1] |

Chemical Reactivity and Synthetic Profile

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The interplay between these groups allows for its use as a versatile scaffold in multi-step synthesis.

-

Bromomethyl Group (-CH₂Br): This is the primary site of reactivity. As a benzylic bromide, the carbon atom is highly electrophilic and susceptible to nucleophilic substitution, predominantly via an Sₙ2 mechanism. This feature is expertly exploited to introduce a wide variety of functionalities, including amines, alcohols, thiols, and carbanions, making it an excellent electrophilic building block for constructing complex molecular frameworks.

-

Cyano Group (-C≡N): The cyano group is a versatile functional handle that can undergo several transformations. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, or it can be reduced to a primary amine (-CH₂NH₂). Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.

-

Methyl Ester Group (-COOCH₃): The ester can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation. This reaction is typically performed under conditions that do not affect the other functional groups.

This combination of a highly reactive "arm" (the bromomethyl group) and two modifiable "anchors" (the cyano and ester groups) makes the compound a powerful tool in combinatorial chemistry and targeted synthesis.

Proposed Synthesis Protocol

Rationale for Experimental Choices: The synthesis employs N-Bromosuccinimide (NBS) as the brominating agent because it provides a low, constant concentration of bromine, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. A radical initiator, such as Azobisisobutyronitrile (AIBN), is required to start the chain reaction. An inert, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is chosen to facilitate the radical mechanism and prevent side reactions.

Step-by-Step Methodology: Synthesis from Methyl 4-cyano-3-methylbenzoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine methyl 4-cyano-3-methylbenzoate (1.0 eq.), N-Bromosuccinimide (NBS, 1.1 eq.), and a suitable solvent (e.g., carbon tetrachloride, 0.1 M).

-

Initiation: Add a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq.) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain stirring. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting material.

-

Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Development

The unique structure of this compound makes it a high-value intermediate across several scientific sectors.

-

Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structure can be incorporated as a central scaffold in drug candidates, particularly in the development of novel anti-cancer therapies.[1] The reactive bromomethyl group allows for the attachment of various pharmacophores to target specific biological pathways.

-

Agrochemical Development: In the agrochemical industry, it is used to synthesize advanced pesticides and herbicides.[1] The functional groups can be modified to create active ingredients that offer improved efficacy and target specificity for crop protection.

-

Material Science: Researchers in material science utilize this compound in the preparation of specialized polymers and functional materials.[1] Its incorporation into polymer backbones can enhance properties such as thermal stability, chemical resistance, and optical characteristics.

-

Organic Synthesis: Beyond specific industries, it serves as a fundamental building block in general organic synthesis, enabling the efficient creation of diverse and complex chemical structures for both academic and industrial research.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure, particularly the presence of a benzylic bromide, suggests that it should be handled with significant caution. Data from analogous compounds, such as 2-(bromomethyl)benzonitrile and methyl 3-(bromomethyl)-4-nitrobenzoate, indicate a high likelihood of hazardous properties.[4][5]

-

Hazard Classification (Inferred): Likely to be corrosive and a lachrymator. It may cause severe skin burns and eye damage (H314) and potentially cause respiratory irritation (H335).[4][5]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, adhering to the recommended temperature of 0-8°C.[1]

Conclusion

This compound stands out as a strategically important chemical intermediate. Its trifunctional nature provides a remarkable degree of synthetic flexibility, allowing chemists to perform selective modifications at three distinct points on the molecule. The high reactivity of the bromomethyl group, coupled with the versatile chemistry of the cyano and ester functions, makes it an indispensable tool in the synthesis of novel pharmaceuticals, advanced materials, and agrochemicals. Proper understanding of its properties, reactivity, and handling is crucial for leveraging its full potential in solving complex chemical challenges.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pinpools.com [pinpools.com]

- 3. China Methyl 3-bromomethyl-4-cyanobenzoate 908562-24-3 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Methyl 3-bromomethyl-4-nitrobenzoate | C9H8BrNO4 | CID 10683691 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Spectroscopic Landscape of CAS 908562-24-3: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Available Spectroscopic Data and Methodologies for the Characterization of Methyl 3-bromomethyl-4-cyanobenzoate and Structurally Related Bioactive Scaffolds

Introduction

In the realm of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. Spectroscopic techniques provide the foundational data for confirming molecular identity, purity, and conformation. This guide focuses on the spectroscopic characterization of the compound assigned CAS number 908562-24-3, identified as Methyl 3-bromomethyl-4-cyanobenzoate[1][2]. While this specific molecule may serve as a key building block in organic synthesis, the broader context of drug development often involves more complex heterocyclic scaffolds.

Given the frequent association of pyrazole derivatives with significant biological activity, this guide will also explore the spectroscopic methodologies pertinent to a representative pyrazole-based compound, reflecting the potential interests of researchers in medicinal chemistry. This dual approach aims to provide a comprehensive resource, addressing both the specific data linked to CAS 908562-24-3 and the broader spectroscopic principles applicable to related bioactive molecules.

Part 1: Spectroscopic Profile of Methyl 3-bromomethyl-4-cyanobenzoate (CAS 908562-24-3)

Methyl 3-bromomethyl-4-cyanobenzoate is a substituted aromatic compound with the molecular formula C₁₀H₈BrNO₂[2]. Its structure presents several key features amenable to spectroscopic analysis: a substituted benzene ring, a methyl ester, a cyanobenzyl bromide moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Expected ¹H NMR Data:

-

Aromatic Protons: The trisubstituted benzene ring will exhibit a complex splitting pattern in the aromatic region (typically δ 7.5-8.5 ppm). The exact chemical shifts and coupling constants will depend on the electronic effects of the substituents.

-

Bromomethyl Protons (-CH₂Br): A characteristic singlet is expected for the methylene protons adjacent to the bromine atom, typically in the range of δ 4.5-5.0 ppm.

-

Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons of the ester group will appear in the upfield region, generally around δ 3.8-4.0 ppm.

-

-

Reported ¹H NMR Data:

-

A reported ¹H NMR spectrum in DMSO-d₆ shows a doublet at δ 8.15 ppm[1]. This likely corresponds to one of the aromatic protons. A complete spectrum would be necessary for full assignment.

-

¹³C NMR Spectroscopy: Carbon NMR provides insights into the carbon framework of the molecule.

-

Expected ¹³C NMR Data:

-

Carbonyl Carbon (-C=O): The ester carbonyl carbon will have a characteristic resonance in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will appear in the δ 120-140 ppm region. The carbons attached to substituents will have distinct chemical shifts.

-

Cyano Carbon (-C≡N): The carbon of the nitrile group is expected to resonate in the δ 115-125 ppm range.

-

Bromomethyl Carbon (-CH₂Br): The carbon atom attached to the bromine will be found in the upfield region, typically around δ 30-40 ppm.

-

Methyl Ester Carbon (-OCH₃): The methyl carbon of the ester will appear at approximately δ 50-55 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound.

-

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: Fragmentation will likely occur at the benzylic position, leading to the loss of a bromine radical or a bromomethyl radical. Cleavage of the ester group is also a probable fragmentation pathway.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected IR Absorption Bands:

-

C=O Stretch (Ester): A strong absorption band is expected in the range of 1720-1740 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity band should appear around 2220-2260 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks will be observed above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks will be observed below 3000 cm⁻¹.

-

C-O Stretch (Ester): Absorptions in the 1000-1300 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically between 500 and 600 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

-

Expected UV-Vis Spectrum:

-

The substituted benzene ring constitutes a chromophore. Absorptions are expected in the UV region, likely with a primary band (π → π) around 200-250 nm and a secondary, less intense band (n → π) at longer wavelengths. The exact λmax will be influenced by the substituents.

-

Part 2: Spectroscopic Characterization of Bioactive Pyrazole Derivatives - A Methodological Approach

The pyrazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties[3]. The synthesis and characterization of these compounds are crucial for structure-activity relationship (SAR) studies.

Synthesis and Characterization Workflow

A common route to synthesize substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative[4]. The resulting products are then purified and characterized using a suite of spectroscopic techniques.

Caption: Workflow for the synthesis and characterization of bioactive pyrazole derivatives.

Detailed Spectroscopic Analysis of a Representative Pyrazole

Let's consider a hypothetical 1,3,5-trisubstituted pyrazole derivative, a common motif in drug candidates.

¹H and ¹³C NMR Spectroscopy:

-

Experimental Protocol:

-

Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a ¹³C{¹H} NMR spectrum.

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed for unambiguous assignment of complex structures.

-

-

Data Interpretation:

-

¹H NMR: The chemical shift of the C4-proton of the pyrazole ring is particularly diagnostic, typically appearing as a singlet around δ 6.0-7.0 ppm. Protons on substituents will have characteristic chemical shifts. For example, a singlet for a methyl group attached to the pyrazole ring is often observed between δ 1.78–1.84 ppm[5].

-

¹³C NMR: The carbon atoms of the pyrazole ring will have distinct resonances. The chemical shifts will be influenced by the nature of the substituents.

-

High-Resolution Mass Spectrometry (HRMS):

-

Experimental Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in high-resolution mode.

-

-

Data Interpretation:

-

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. This is crucial for confirming the molecular formula of a newly synthesized compound. For example, in the characterization of pyrano[2,3-c]pyrazoles, HRMS was used to confirm the elemental composition of the synthesized compounds[5].

-

Infrared (IR) Spectroscopy:

-

Experimental Protocol:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the sample directly on the ATR crystal.

-

Acquire the IR spectrum.

-

-

Data Interpretation:

-

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. For pyrazole derivatives, key vibrations include the C=N and C=C stretching of the pyrazole ring, as well as bands corresponding to the substituents. For instance, an intense peak in the region of 1591-1574 cm⁻¹ can confirm aromatic C=C stretching, while a band at 1477-1463 cm⁻¹ can be attributed to C=N stretching[6].

-

UV-Vis Spectroscopy:

-

Experimental Protocol:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

-

Record the absorbance spectrum over a range of wavelengths (e.g., 200-800 nm).

-

-

Data Interpretation:

-

The UV-Vis spectrum will reveal the electronic absorption properties of the molecule. The position and intensity of the absorption maxima (λmax) are related to the extent of conjugation in the molecule. This technique is particularly useful for studying compounds with extended chromophores.

-

Conclusion

The comprehensive spectroscopic characterization of a chemical entity is a multi-faceted process that requires the synergistic application of various analytical techniques. For CAS 908562-24-3, Methyl 3-bromomethyl-4-cyanobenzoate, a combination of NMR, MS, IR, and UV-Vis spectroscopy provides a complete picture of its molecular structure. For researchers in drug development, these same principles are applied to more complex bioactive molecules, such as pyrazole derivatives. A thorough understanding of these spectroscopic methods and their interpretation is indispensable for advancing novel therapeutics from the laboratory to the clinic.

References

- 1. Methyl 3-bromomethyl-4-cyanobenzoate | 908562-24-3 [chemicalbook.com]

- 2. COMBI-BLOCKS INC - Product List [interchim.com]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 5. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wisdomlib.org [wisdomlib.org]

Methyl 3-(bromomethyl)-4-cyanobenzoate: A Strategic Building Block for Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the rational design of small-molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. Methyl 3-(bromomethyl)-4-cyanobenzoate has emerged as a pivotal intermediate, enabling the efficient construction of complex molecular architectures targeting a range of diseases, most notably in the oncology space.[1] Its unique trifunctional nature—a reactive benzylic bromide for covalent linkage, a cyano group for polar interactions, and a methyl ester for further derivatization or metabolic stability—provides medicinal chemists with a powerful tool for lead optimization. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this compound, providing field-proven insights and detailed protocols for researchers and drug development professionals.

Core Attributes and Physicochemical Profile

This compound is a light-yellow crystalline powder valued for its combination of reactivity and stability under standard laboratory conditions.[1] The molecule's utility is derived from its distinct functional domains:

-

The Benzylic Bromide: This is the primary reactive site. The C-Br bond at the benzylic position is activated towards nucleophilic substitution, making it an excellent electrophilic handle for coupling with various fragments.

-

The Cyano Group: This electron-withdrawing group modulates the electronic properties of the aromatic ring and can act as a hydrogen bond acceptor, often playing a critical role in ligand-protein binding interactions.

-

The Methyl Ester: This group can serve multiple purposes. It can be a key binding element, a point for future modification (e.g., hydrolysis to the carboxylic acid), or a tool to enhance cell permeability.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 908562-24-3 | [1] |

| Molecular Formula | C₁₀H₈BrNO₂ | [1] |

| Molecular Weight | 254.08 g/mol | [1] |

| Appearance | Light yellow crystalline powder | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C, inert atmosphere | [1] |

Synthesis and Reactivity Profile

Synthesis: Radical-Initiated Benzylic Bromination

The most common and efficient synthesis of this compound involves a selective free-radical bromination of the corresponding methyl precursor, methyl 4-cyano-3-methylbenzoate. This reaction, a variation of the Wohl-Ziegler bromination, leverages N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like Azobisisobutyronitrile (AIBN).

The choice of a non-polar solvent, such as carbon tetrachloride or cyclohexane, is critical to prevent the competing ionic bromination of the aromatic ring. The reaction is typically initiated by heat or UV light.[2][3] The causality behind this choice is that radical initiators like AIBN decompose upon heating to form radicals, which then abstract a hydrogen from the benzylic methyl group. This creates a resonance-stabilized benzylic radical, which reacts with NBS to form the desired product and a succinimidyl radical, propagating the chain reaction.

Caption: Synthetic route to this compound.

Core Reactivity: The Electrophilic Nature

The primary mode of reactivity for this building block is nucleophilic substitution at the benzylic carbon.[1][2] The bromomethyl group is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide array of nucleophiles. This allows for the facile introduction of diverse functionalities, which is a cornerstone of library synthesis and structure-activity relationship (SAR) studies in drug discovery.

Common nucleophiles include:

-

Amines (Primary and Secondary): To form benzylamine derivatives.

-

Thiols: To form thioethers.

-

Alcohols/Phenols: To form ethers.

-

Carboxylates: To form esters.

The presence of electron-withdrawing cyano and ester groups on the ring can subtly influence the reaction rate but, more importantly, they often form the critical pharmacophore that justifies the use of this specific building block.

Application in Medicinal Chemistry: A Case Study on KRAS G12C Inhibitors

The true power of this compound is demonstrated in its application as a key intermediate in the synthesis of targeted covalent inhibitors. A prominent example is in the development of drugs targeting the KRAS G12C mutation, a notorious driver of various cancers.[4][5][6]

The KRAS G12C protein has a cysteine residue near the binding pocket that is not present in the wild-type protein. Covalent inhibitors are designed to form an irreversible bond with this specific cysteine, leading to high potency and selectivity. The synthesis of complex inhibitors like Adagrasib (MRTX849) often involves coupling multiple heterocyclic systems.[4]

While published syntheses of Adagrasib may use analogs, the underlying strategy is perfectly illustrated by the reactivity of this compound. A core heterocyclic amine (like a piperazine derivative) can be alkylated using the bromomethyl handle.

Caption: Workflow for incorporating the building block into a complex API.

In this context, the cyanobenzoate portion of the molecule is not merely a spectator. It is deliberately chosen to occupy a specific region of the KRAS protein's binding pocket, forming key interactions that contribute to the overall affinity and potency of the drug. This exemplifies the strategic value of the building block: it provides both the reactive tether and a crucial part of the final pharmacophore.

Field-Proven Experimental Protocol: General Procedure for N-Alkylation

This protocol provides a self-validating, step-by-step methodology for a typical nucleophilic substitution reaction, a foundational technique for utilizing this building block.

Objective: To couple this compound with a generic primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (1.1 eq)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

-

Acetonitrile (ACN) or Dimethylformamide (DMF) (Anhydrous)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the amine nucleophile (1.1 eq) and the chosen solvent (ACN or DMF, approx. 0.1 M concentration relative to the limiting reagent).

-

Base Addition: Add the base (DIPEA or K₂CO₃, 2.0-3.0 eq). The purpose of the base is to neutralize the HBr byproduct generated during the reaction, driving the equilibrium towards the product. For less reactive amines or when using an amine salt, a stronger, non-nucleophilic base like DIPEA is preferred.

-

Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring solution at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60°C) if necessary. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting brominated material is consumed (typically 2-12 hours).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If using DMF, dilute the reaction mixture with ethyl acetate and wash extensively with water and then brine to remove the high-boiling solvent. If using ACN, concentrate the solvent under reduced pressure.

-

Take up the residue in ethyl acetate and wash with saturated NaHCO₃ solution (to remove any acidic impurities) followed by brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is more than a simple intermediate; it is a strategic tool for accelerating drug discovery programs. Its well-defined reactivity, combined with the pharmacologically relevant features of the cyanobenzoate scaffold, makes it an invaluable asset for medicinal chemists.[1] Its successful application in the synthesis of complex molecules, such as covalent KRAS inhibitors, underscores its importance.[7] By understanding its synthesis, reactivity, and the rationale behind its use, researchers can effectively leverage this building block to construct novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound - Google Patents [patents.google.com]

- 6. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of KRASG12C-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the Bromomethyl Group in Cyanobenzoates: A Mechanistic and Application-Focused Guide

An In-depth Technical Guide

Abstract

For researchers, medicinal chemists, and drug development professionals, bromomethyl cyanobenzoates represent a class of highly versatile synthetic intermediates. Their utility is primarily dictated by the reactivity of the benzylic bromomethyl group, which serves as a potent electrophile for a wide array of nucleophilic substitution reactions. This technical guide provides a comprehensive examination of the factors governing this reactivity. We will delve into the underlying SN2 reaction mechanism, explore the profound influence of electronic and steric effects imparted by ring substituents, and present robust experimental protocols for quantifying these dynamics. The insights provided herein are intended to empower scientists to rationally design synthetic routes, optimize reaction conditions, and accelerate the development of novel therapeutics.

Part 1: The Mechanistic Foundation of Reactivity

The reactivity of bromomethyl cyanobenzoates is predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism . This is a single, concerted step where a nucleophile attacks the electrophilic carbon of the bromomethyl group from the backside, leading to the simultaneous displacement of the bromide leaving group and an inversion of stereochemistry if the carbon is chiral.[1] The benzylic position of the bromomethyl group is particularly activated towards SN2 reactions due to the ability of the adjacent phenyl ring to stabilize the transition state through π-delocalization.[2][3]

Several key factors dictate the rate and success of an SN2 reaction, each of which must be carefully considered in experimental design.[4]

-

Substrate Structure: The SN2 reaction is highly sensitive to steric hindrance at the reaction center.[1][4] Fortunately, the primary nature of the bromomethyl group (-CH₂Br) presents minimal steric impediment, making it an ideal substrate for this pathway.

-

Nucleophile Strength: The reaction rate is directly proportional to the concentration and nucleophilicity of the attacking species.[1] Strong, negatively charged nucleophiles (e.g., thiolates, cyanides, azides) react much faster than weaker, neutral ones (e.g., water, alcohols).[5][6]

-

Leaving Group Ability: A good leaving group must be able to stabilize the negative charge it acquires upon departure. Bromide (Br⁻) is an excellent leaving group due to its large size and low basicity, facilitating the reaction.

-

Solvent: Polar aprotic solvents like acetone, DMF, or acetonitrile are preferred for SN2 reactions.[4] They can solvate the counter-ion of the nucleophile but do not form a tight "solvent cage" around the nucleophile itself, leaving it free and highly reactive.[4]

Figure 1. The concerted Sₙ2 reaction pathway.

Part 2: The Role of Aromatic Substituents

The true elegance in using cyanobenzoates as substrates lies in the predictable modulation of reactivity based on the electronic effects of the cyano (-CN) and ester (-COOR) groups. Both are potent electron-withdrawing groups (EWGs).

EWGs enhance the reactivity of the benzylic carbon towards nucleophilic attack in two ways:

-

Inductive Effect: Through the sigma bond framework, they pull electron density away from the ring and, consequently, from the benzylic carbon, increasing its partial positive charge (δ+) and making it more attractive to nucleophiles.

-

Resonance Effect (Mesomeric Effect): They delocalize the electron density of the aromatic ring, which helps to stabilize the electron-rich transition state of the SN2 reaction.

The position of these groups relative to the bromomethyl group is critical and leads to significant differences in reactivity between isomers.

Figure 2. Hierarchy of reactivity in cyanobenzoate isomers.

-

Para-substituted isomers: These are typically the most reactive. The EWGs are positioned to exert their maximum resonance and inductive effects, significantly increasing the electrophilicity of the benzylic carbon and stabilizing the transition state.

-

Meta-substituted isomers: In this configuration, the resonance effect is absent. The EWGs influence the reaction center primarily through their inductive effect, resulting in lower reactivity compared to the para isomers.

-

Ortho-substituted isomers: While the inductive effect is strong, the close proximity of the substituent to the reaction site can introduce steric hindrance. This can impede the backside attack of the nucleophile, often making ortho isomers the least reactive of the three.[4]

Part 3: Experimental Workflow for Kinetic Analysis

To quantify the differences in reactivity, a kinetic study is essential. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose, allowing for precise monitoring of the disappearance of the starting material over time.

Protocol: Determining Pseudo-First-Order Rate Constants via HPLC

This protocol describes a self-validating system for comparing the reactivity of different bromomethyl cyanobenzoate isomers with a model nucleophile, such as thiophenol. By using the nucleophile in large excess, its concentration remains effectively constant, and the reaction follows pseudo-first-order kinetics with respect to the cyanobenzoate.

1. Preparation of Stock Solutions:

-

Substrate Stock (10 mM): Accurately weigh and dissolve the bromomethyl cyanobenzoate isomer in acetonitrile.

-

Nucleophile Stock (1 M): Accurately weigh and dissolve thiophenol in acetonitrile. Add an equimolar amount of a non-nucleophilic base like triethylamine (TEA) to generate the more reactive thiophenolate anion in situ.

-

Internal Standard Stock (10 mM): Accurately weigh and dissolve a stable, non-reactive compound (e.g., naphthalene) in acetonitrile. This will be used to correct for variations in injection volume.

2. Reaction Setup:

-

In a thermostatted vial (e.g., 25.0 °C), add acetonitrile, the Internal Standard Stock, and the Nucleophile Stock. Allow the solution to thermally equilibrate.

-

Initiate the reaction by adding a small, known volume of the Substrate Stock and start the timer immediately. The final concentration of the substrate should be low (e.g., 0.5 mM) compared to the nucleophile (e.g., 50 mM) to ensure pseudo-first-order conditions.

3. Sample Quenching and Analysis:

-

At predetermined time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot into a large volume of a cold mobile phase (e.g., 900 µL of 50:50 acetonitrile:water with 0.1% formic acid) in an HPLC vial. This stops the reaction by dilution and pH change.

-

Analyze each timed sample by reverse-phase HPLC with UV detection at a wavelength where the substrate absorbs strongly.

4. Data Processing:

-

For each chromatogram, calculate the ratio of the peak area of the substrate to the peak area of the internal standard.

-

Plot the natural logarithm of this ratio (ln(AreaSubstrate/AreaIS)) versus time (in seconds).

-

The data should yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (-kobs).

Figure 3. Experimental workflow for kinetic studies.

Part 4: Quantitative Reactivity Data

The following table provides illustrative, hypothetical data for the relative reactivity of different cyanobenzoate isomers under standardized SN2 conditions. Such data is invaluable for selecting the optimal starting material for a synthetic campaign.

| Entry | Substrate | Isomer Position | Relative Rate Constant (krel) | Expected Rationale |

| 1 | Methyl 4-(bromomethyl)-3-cyanobenzoate | para to Ester, meta to Cyano | 100 | Strong activation from para ester group. |

| 2 | Methyl 3-(bromomethyl)-5-cyanobenzoate | meta to both groups | 15 | Activation via inductive effects only. |

| 3 | Methyl 2-(bromomethyl)-4-cyanobenzoate | ortho to Ester, meta to Cyano | 1 | Significant steric hindrance from ortho ester group. |

Conclusion

The bromomethyl group in cyanobenzoates is a powerful synthetic handle whose reactivity can be finely tuned through the strategic placement of electron-withdrawing substituents. A solid understanding of the SN2 mechanism and the interplay of electronic and steric effects allows for the rational selection of isomers to achieve desired reaction outcomes. The experimental protocols outlined in this guide provide a framework for quantifying these effects, enabling researchers to make data-driven decisions in the synthesis of complex molecules and the development of next-generation pharmaceuticals.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. [PDF] How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Discovery and History of Substituted Cyanobenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the discovery and historical development of substituted cyanobenzoate derivatives. Eschewing a rigid template, this document is structured to logically unfold the scientific journey of this important class of molecules, from their foundational synthesis to their contemporary applications in medicinal chemistry and beyond. We will delve into the pioneering synthetic methodologies, the evolution of structure-activity relationships, and the key breakthroughs that have established substituted cyanobenzoates as a significant scaffold in drug discovery.

I. The Genesis of a Scaffold: Early Synthesis of Aromatic Nitriles

The story of substituted cyanobenzoate derivatives begins not with the fully formed molecule, but with the fundamental chemistry of introducing a cyano (–C≡N) group onto an aromatic ring. The late 19th century witnessed pivotal discoveries that laid the groundwork for the synthesis of these compounds.

The Letts Nitrile Synthesis: A Foundational, Albeit Harsh, Beginning (1872)

One of the earliest methods for the direct conversion of an aromatic carboxylic acid to a nitrile was reported by Edmund A. Letts in 1872.[1] The Letts nitrile synthesis involved the reaction of an aromatic carboxylic acid with a metal thiocyanate at high temperatures.[1] While groundbreaking for its time, the reaction was characterized by harsh conditions and modest yields, often around 40%.[1]

Causality Behind the Experimental Choice: At a time when synthetic organic chemistry was still in its nascent stages, the use of high temperatures was a common strategy to overcome activation energy barriers for reactions that were otherwise sluggish. The choice of metal thiocyanates as the cyanide source was likely dictated by their availability and reactivity under these forcing conditions.

Over the decades, refinements to the Letts synthesis were made. In 1884, G. Krüss found that using lead(II) thiocyanate could improve yields.[1] A more significant improvement came in 1916 when E.E. Reid demonstrated that the dry distillation of the zinc(II) salt of the benzoic acid with an excess of lead(II) thiocyanate could push the conversion to 86% with a 91% yield.[1]

The Sandmeyer Reaction: A More Versatile and Milder Approach (1884)

A major leap forward in the synthesis of aromatic nitriles came with the discovery of the Sandmeyer reaction by the Swiss chemist Traugott Sandmeyer in 1884. This reaction provided a more versatile and generally milder route to introduce a cyano group, among other functionalities, onto an aromatic ring. The process begins with the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt.

Self-Validating System: The reliability and broad applicability of the Sandmeyer reaction have made it a cornerstone of aromatic chemistry for over a century. The consistent formation of the desired aryl nitrile from a readily accessible aryl amine provides a self-validating system for synthetic chemists. The reaction's tolerance for a wide range of substituents on the aromatic ring was a crucial development, paving the way for the synthesis of a diverse library of substituted benzonitriles, the precursors to substituted cyanobenzoates.

II. The Emergence of Substituted Cyanobenzoates: From Intermediates to Bioactive Molecules

With reliable methods for the synthesis of substituted benzonitriles in hand, the next logical step was the manipulation of other functional groups on the aromatic ring, particularly the introduction and modification of a carboxyl group or its ester equivalent. Initially, substituted cyanobenzoic acids and their esters were primarily valued as chemical intermediates.[2] Their utility lay in the differential reactivity of the cyano and carboxyl groups, allowing for selective transformations in multi-step syntheses.

Early Synthetic Strategies for Substituted Cyanobenzoic Acids

Early methods for the preparation of substituted cyanobenzoic acids often involved multi-step sequences. A common approach was the oxidation of a methyl group on a substituted cyanotoluene. However, these oxidation procedures were often low-yielding and required harsh reagents.

Another strategy involved the Sandmeyer reaction on a substituted aminobenzoic acid. This approach allowed for the direct introduction of the cyano group onto a pre-existing benzoic acid scaffold. The choice of starting material, the substituted aminobenzoic acid, dictated the final substitution pattern of the cyanobenzoic acid.

The following table summarizes some of the early synthetic approaches to producing substituted cyanobenzoic acid derivatives:

| Precursor Molecule | Key Transformation | Product | Notable Features |

| Substituted Toluene | Oxidation of Methyl Group | Substituted Benzoic Acid | Often required harsh conditions and could be low-yielding. |

| Substituted Aniline | Sandmeyer Reaction (Diazotization followed by cyanation) | Substituted Benzonitrile | A versatile method for introducing the cyano group. |

| Substituted Aminobenzoic Acid | Sandmeyer Reaction | Substituted Cyanobenzoic Acid | Direct route to the target scaffold. |

III. The Rise of Substituted Cyanobenzoates in Medicinal Chemistry: A Pharmacophore in the Making

The transition of substituted cyanobenzoate derivatives from mere synthetic intermediates to a class of compounds with significant biological activity marks a crucial chapter in their history. The unique electronic properties of the cyano group, coupled with the hydrogen bonding capabilities of the benzoate moiety, provided a scaffold ripe for exploration in drug discovery.

The Cyano Group as a Key Pharmacophoric Element

The nitrile group is a strong electron-withdrawing group, a property that significantly influences the electronic distribution of the aromatic ring to which it is attached. This electronic modulation can be critical for a molecule's ability to interact with biological targets. Furthermore, the linear geometry of the cyano group provides a specific steric profile that can be exploited in drug design to fit into well-defined binding pockets.

Evolution of Structure-Activity Relationships (SAR)

The concept of a structure-activity relationship (SAR) , which posits that the biological activity of a molecule is directly related to its chemical structure, became a guiding principle in the development of substituted cyanobenzoate-based drugs. Early SAR studies were largely empirical, involving the synthesis of a series of analogs with systematic variations in the substitution pattern on the aromatic ring and observing the resulting changes in biological activity.

Diagram: The Iterative Cycle of SAR-driven Drug Discovery

Caption: The iterative process of structure-activity relationship (SAR)-driven drug discovery.

IV. Modern Synthetic Methodologies and Applications

The 21st century has seen the development of more sophisticated and efficient methods for the synthesis of substituted cyanobenzoate derivatives, driven by the increasing demand for these scaffolds in drug discovery and materials science.

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic compounds, including substituted cyanobenzoates. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings allow for the precise and efficient introduction of a wide variety of substituents onto the aromatic ring.

Experimental Protocol: A Representative Palladium-Catalyzed Cyanation

Objective: To synthesize a substituted cyanobenzoate derivative from the corresponding aryl bromide.

Materials:

-

Substituted aryl bromide (1.0 mmol)

-

Zinc cyanide (0.6 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

-

Nitrogen atmosphere

Procedure:

-

To a dry Schlenk flask under a nitrogen atmosphere, add the substituted aryl bromide, zinc cyanide, Pd₂(dba)₃, and dppf.

-

Add anhydrous DMF via syringe.

-

Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted cyanobenzoate derivative.

Causality Behind Experimental Choices:

-

Palladium Catalyst (Pd₂(dba)₃): Palladium is a highly effective catalyst for C-C and C-N bond formation. Pd₂(dba)₃ is a stable and commonly used precursor for the active Pd(0) catalyst.

-

Ligand (dppf): The dppf ligand coordinates to the palladium center, stabilizing the catalytic species and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Cyanide Source (Zinc cyanide): Zinc cyanide is a less toxic and more manageable source of cyanide compared to alkali metal cyanides.

-

Anhydrous and Inert Conditions: The catalytic cycle is sensitive to moisture and oxygen, which can deactivate the catalyst. Therefore, the reaction is carried out under a nitrogen atmosphere using anhydrous solvents.

V. Conclusion and Future Outlook

The journey of substituted cyanobenzoate derivatives from their early, challenging syntheses to their current status as privileged scaffolds in medicinal chemistry is a testament to the evolution of organic synthesis and drug discovery. The foundational work of chemists in the 19th century laid the groundwork for the development of a class of molecules that are now integral to the development of new therapeutics. As our understanding of disease biology deepens and synthetic methodologies continue to advance, the future for substituted cyanobenzoate derivatives in the design of novel, targeted therapies appears bright.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution with Methyl 3-(bromomethyl)-4-cyanobenzoate

Introduction: The Strategic Importance of Methyl 3-(bromomethyl)-4-cyanobenzoate

This compound is a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a reactive benzylic bromide, an electron-withdrawing cyano group, and a methyl ester, making it a valuable building block for the synthesis of a diverse array of complex molecules.[1] The benzylic bromide is highly susceptible to nucleophilic substitution, allowing for the facile introduction of various functionalities.[2] This reactivity, coupled with the electronic and steric influences of the cyano and ester groups, enables its use in the targeted synthesis of pharmaceutical intermediates and specialized polymers.[1]

This document provides a comprehensive guide to performing nucleophilic substitution reactions with this compound. It outlines a detailed protocol, explains the underlying mechanistic principles, and offers insights into reaction optimization and safety considerations.

Mechanistic Foundation: The S_N_2 Pathway

The primary mechanism governing the nucleophilic substitution of this compound is the S_N_2 (Substitution Nucleophilic Bimolecular) reaction. This is a concerted, single-step process where the incoming nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group.[3][4] The benzylic position is particularly activated towards S_N_2 reactions due to the ability of the adjacent aromatic ring to stabilize the transition state through p-orbital overlap.[5]

Several factors influence the rate and success of an S_N_2 reaction:

-

Nucleophile Strength: A stronger nucleophile will react more rapidly.

-

Substrate Steric Hindrance: As a primary benzylic halide, this compound presents minimal steric hindrance, favoring the S_N_2 pathway.[3]

-

Leaving Group Ability: Bromide is an excellent leaving group due to its stability as an anion.

-

Solvent: Polar aprotic solvents are ideal for S_N_2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophilic anion, thus preserving its reactivity.[6]

Visualizing the S_N_2 Mechanism

Caption: S_N_2 reaction mechanism at the benzylic carbon.

Detailed Experimental Protocol

This protocol provides a general procedure for the nucleophilic substitution of this compound with a generic nucleophile (Nu-H) in the presence of a non-nucleophilic base.

Materials:

-

This compound

-

Nucleophile (e.g., phenol, thiol, amine, etc.)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Acetone or Acetonitrile (MeCN)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Silica gel for column chromatography

Safety Precautions:

-

This compound and its derivatives are potentially harmful. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9]

-

Work in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for all reagents before use.[7]

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the chosen nucleophile (1.1-1.5 eq), and anhydrous potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add anhydrous acetone or acetonitrile to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure desired product.

Visualizing the Experimental Workflow

Caption: General workflow for nucleophilic substitution.

Phase Transfer Catalysis: An Advanced Approach

For reactions involving a nucleophile that is soluble in an aqueous phase and an organic substrate that is not, a phase-transfer catalyst (PTC) can be employed to facilitate the reaction.[10][11] PTCs, such as quaternary ammonium or phosphonium salts, transport the nucleophilic anion from the aqueous phase to the organic phase where the reaction occurs.[12] This technique can lead to faster reaction times, milder conditions, and improved yields.[10][12]

Example Protocol with Phase Transfer Catalysis:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a nonpolar organic solvent like toluene.

-

Aqueous Phase: In a separate vessel, dissolve the nucleophilic salt (e.g., sodium cyanide) in water.

-

Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to the two-phase mixture.

-

Reaction: Stir the mixture vigorously at an appropriate temperature. The catalyst will shuttle the nucleophile across the phase boundary to react with the substrate.

-

Work-up and Purification: Follow the standard work-up and purification procedures as described above.

Data Presentation: Reaction Parameters and Expected Yields

| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |

| Phenol | K₂CO₃ | Acetone | Reflux | 4-8 | 85-95 |

| Thiophenol | Cs₂CO₃ | MeCN | Room Temp | 1-3 | >90 |

| Benzylamine | K₂CO₃ | Acetone | Room Temp | 2-4 | 80-90 |

| Sodium Azide | N/A | DMF | 50 | 6-12 | >90 |

| Potassium Cyanide | N/A (PTC) | Toluene/H₂O | 80 | 8-16 | 75-85 |

Note: These are representative conditions and may require optimization for specific substrates and scales.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃), or employing a more polar aprotic solvent like DMF.

-

Side Reactions: The presence of multiple reactive sites on the nucleophile can lead to side products. Careful control of stoichiometry and reaction conditions is crucial.

-

Hydrolysis of the Ester: In the presence of strong bases or prolonged heating, the methyl ester group may undergo hydrolysis. Using milder bases and shorter reaction times can mitigate this.

-

Moisture Sensitivity: Ensure all reagents and solvents are anhydrous, as water can react with the benzylic bromide and deactivate the base.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Khan Academy [khanacademy.org]

- 4. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. angenechemical.com [angenechemical.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Page loading... [guidechem.com]

- 10. ijirset.com [ijirset.com]

- 11. Phase transfer catalysis | PPTX [slideshare.net]

- 12. alfachemic.com [alfachemic.com]

Application Notes and Protocols for the Suzuki Coupling of Methyl 3-(bromomethyl)-4-cyanobenzoate

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of methyl 3-(bromomethyl)-4-cyanobenzoate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in the synthesis of complex organic molecules for pharmaceutical and materials science applications.[1] These notes detail the mechanistic underpinnings of the reaction with a focus on benzylic substrates, provide a robust experimental protocol, and offer in-depth troubleshooting guidance to enable successful implementation.

Introduction: The Synthetic Utility of this compound

This compound is a highly functionalized aromatic compound that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a reactive benzylic bromide, an electron-withdrawing cyano group, and a methyl ester, allows for diverse chemical transformations. The bromomethyl group is a prime electrophile for nucleophilic substitution and, critically, for cross-coupling reactions.[2]

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][4] The reaction typically couples an organoboron species (like a boronic acid or ester) with an organohalide.[3] While extensively used for aryl and vinyl halides, its application to sp³-hybridized carbons, such as benzylic halides, has expanded the toolkit for creating complex molecular architectures, particularly diarylmethane motifs prevalent in pharmaceuticals.[5][6]

This guide will focus on leveraging the reactivity of the benzylic bromide in this compound for Suzuki coupling, providing a pathway to a wide array of substituted diarylmethane derivatives.

Mechanistic Considerations for Benzylic Suzuki Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.

-

Oxidative Addition: The cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound. This is often the rate-determining step.[7] For benzylic halides, this step typically proceeds via an SN2-type mechanism, resulting in an inversion of stereochemistry at the benzylic carbon.[3][7] The resulting organopalladium(II) complex is a key intermediate.

-

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process requires activation of the boronic acid with a base to form a more nucleophilic borate species.[8] The halide or other ligand on the palladium is displaced by the organic group from the boronate.

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the desired product. This step regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue.[7]

dot graph "Suzuki_Coupling_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4"]; reagent [label="this compound\n(R-CH2Br)", shape=ellipse, fillcolor="#FFFFFF"]; product [label="Coupled Product\n(R-CH2-Ar')", shape=ellipse, fillcolor="#FFFFFF"]; pd_intermediate1 [label="Oxidative Addition Intermediate\n[R-CH2-Pd(II)(Br)Ln]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd_intermediate2 [label="Transmetalation Intermediate\n[R-CH2-Pd(II)(Ar')Ln]", fillcolor="#34A853", fontcolor="#FFFFFF"]; boronic_acid [label="Ar'B(OH)2 + Base", shape=ellipse, fillcolor="#FFFFFF"];

reagent -> pd_intermediate1 [label="Oxidative\nAddition"]; pd0 -> reagent [style=invis]; pd_intermediate1 -> pd_intermediate2 [label="Transmetalation"]; boronic_acid -> pd_intermediate1 [style=invis]; pd_intermediate2 -> product [label="Reductive\nElimination"]; product -> pd0 [style=invis]; pd_intermediate2 -> pd0 [label="Regenerates\nCatalyst"];

} caption: "Catalytic cycle of the Suzuki-Miyaura coupling with a benzylic bromide."

Experimental Protocol: Suzuki Coupling of this compound with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization may be required for specific substrates.

Materials:

-

This compound

-